

(4-Butylphenyl)acetic acid physical and chemical properties

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Compound of Interest

Compound Name: (4-Butylphenyl)acetic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of (4-Butylphenyl)acetic Acid

This guide provides a comprehensive overview of the physical and chemical properties of **(4-butylphenyl)acetic acid**, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary for their work. This document distinguishes between the two common isomers: (4-n-butylphenyl)acetic acid and (4-tert-butylphenyl)acetic acid.

Chemical Identity

(4-Butylphenyl)acetic acid is an organic compound containing a phenylacetic acid core substituted with a butyl group. The position of the butyl group is at the para-position (position 4) of the phenyl ring. The nature of the butyl group (n-butyl or tert-butyl) significantly influences the compound's physical properties.

Table 1: Chemical Identifiers for (4-Butylphenyl)acetic Acid Isomers

Identifier	(4-n-butylphenyl)acetic acid	(4-tert-butylphenyl)acetic acid
IUPAC Name	2-(4-butylphenyl)acetic acid	2-(4-tert-butylphenyl)acetic acid[1][2]
CAS Number	14377-19-6[3]	32857-63-9[1][4][5][6][7][8]
Molecular Formula	C ₁₂ H ₁₆ O ₂ [3]	C ₁₂ H ₁₆ O ₂ [1][4][5][6]
Molecular Weight	192.25 g/mol [3]	192.25 g/mol [1][4][5][6]
Canonical SMILES	CCCCC1=CC=C(C=C1)CC(=O)O	CC(C)(C)C1=CC=C(C=C1)CC(=O)O[1][2]
InChI Key	RUAYXHSDAMWEDR-UHFFFAOYSA-N	RUAYXHSDAMWEDR-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

The physical and chemical properties of **(4-butylphenyl)acetic acid** are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physical and Chemical Properties of **(4-Butylphenyl)acetic Acid** Isomers

Property	(4-n-butylphenyl)acetic acid	(4-tert-butylphenyl)acetic acid
Physical Form	Not specified	Crystal - Powder, White to Almost white powder to crystal[4]
Melting Point	Not specified	77-78 °C[4][7], 81°C[1]
Boiling Point	318.8 °C at 760 mmHg[3]	302.8 ± 11.0 °C (Predicted)[4][7]
Density	1.052 g/cm³[3]	1.047 ± 0.06 g/cm³ (Predicted)[4]
pKa	Not specified	4.41 ± 0.10 (Predicted)[4]
Solubility	Not specified	Soluble in Methanol[4][8]
Refractive Index	1.527[3]	Not specified
Flash Point	215.9 °C[3]	199.9 ± 14.4 °C[7]
Vapor Pressure	0.000147 mmHg at 25°C[3]	Not specified

Spectral Data

Spectral data is essential for the structural confirmation of (4-tert-butylphenyl)acetic acid.

Table 3: Spectral Data for (4-tert-butylphenyl)acetic acid

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 8.48 (s, 1H) ppm[4]
¹³ C NMR (101 MHz, CDCl ₃)	δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 ppm[4]

Experimental Protocols

Synthesis of (4-tert-Butylphenyl)acetic acid

A common method for the synthesis of (4-tert-butylphenyl)acetic acid involves the hydrolysis of its corresponding methyl ester.^[4] Another approach involves the Willgerodt-Kindler reaction starting from p-tert-butyl acetophenone.^[9]

Protocol 1: Hydrolysis of Methyl 4-tert-butylphenylacetate^[4]

- Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).
- Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) sequentially to the solution.
- Stir the reaction mixture at room temperature overnight.
- Remove the volatile solvent by distillation under reduced pressure.
- Dilute the residue with water.
- Acidify the mixture with 1 N sulfuric acid solution to a pH of 4.
- Filter the precipitated solid.
- Wash the solid with water.
- Dry the solid to afford 4-tert-butylphenylacetic acid.

Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis^[9]

- Combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g) in a three-necked flask equipped with a stirrer and reflux condenser.
- Heat the mixture with constant stirring, raising the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.
- Cool the reaction solution to 80 °C and pour it into 500 mL of dehydrated alcohol to precipitate the thiomorpholide intermediate.
- Acidify 100g of the intermediate in a solution of 150 mL glacial acetic acid and 25 mL concentrated sulfuric acid at 114-118 °C for 3 hours.

- Pour the acidified reaction solution into cold water and cool for 10 hours to obtain the crude product.
- Recrystallize the crude product from a 50% aqueous ethanolic solution to yield pure (4-tert-butylphenyl)acetic acid.

Purification

Recrystallization is a common method for the purification of **(4-butylphenyl)acetic acid**. For the tert-butyl isomer, a 50% aqueous ethanol solution can be used.^[9] Column chromatography can also be employed for purification.

General Recrystallization Procedure:

- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., 50% aqueous ethanol).
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (4-tert-butylphenyl)acetic acid via the Willgerodt-Kindler reaction followed by hydrolysis.



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Caption: Synthesis workflow for (4-tert-butylphenyl)acetic acid.

Biological Activity

(4-tert-Butylphenyl)acetic acid is known to be a metabolite of the acaricide Fenazaquin.[2] While some related phenol compounds, such as 2,4-di-tert-butylphenol, exhibit a range of biological activities including antimicrobial and antioxidant effects, specific signaling pathways for **(4-butylphenyl)acetic acid** are not well-documented in the reviewed literature.[10][11] Further research is required to elucidate the specific biological roles and mechanisms of action of **(4-butylphenyl)acetic acid** isomers.

Safety Information

For (4-tert-butylphenyl)acetic acid, the following GHS hazard statements have been reported:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[8]
- H319: Causes serious eye irritation.[8]

Standard precautionary statements such as P280 (wear protective gloves/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended.[4][8] Users should always consult the material safety data sheet (MSDS) before handling this chemical.

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